Ssr 146977

Descripción

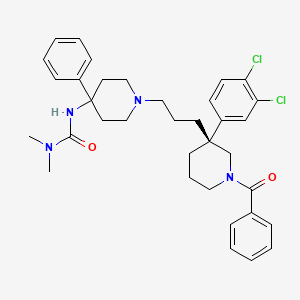

Structure

3D Structure

Propiedades

IUPAC Name |

3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42Cl2N4O2/c1-39(2)33(43)38-35(28-13-7-4-8-14-28)19-23-40(24-20-35)21-9-17-34(29-15-16-30(36)31(37)25-29)18-10-22-41(26-34)32(42)27-11-5-3-6-12-27/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3,(H,38,43)/t34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPBINGFFFZAOZ-UMSFTDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)NC1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047341 | |

| Record name | SSR146977 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264618-44-2 | |

| Record name | SSR146977 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide on the Core Mechanism of Action of SSR146977

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR146977 is a potent and selective nonpeptide antagonist of the tachykinin NK₃ receptor.[1][2][3] Its mechanism of action centers on its high-affinity binding to the NK₃ receptor, a G protein-coupled receptor (GPCR), thereby inhibiting the downstream signaling cascades typically initiated by the endogenous ligand, neurokinin B. This antagonism modulates neurotransmitter release in key brain regions and exhibits effects in both the central nervous system and peripheral systems. This document provides a comprehensive overview of the molecular interactions, signaling pathways, and functional pharmacology of SSR146977, supported by quantitative data and detailed experimental methodologies.

Primary Mechanism of Action: NK₃ Receptor Antagonism

SSR146977 exerts its pharmacological effects by acting as a potent and selective competitive antagonist at the tachykinin NK₃ receptor.[1][2]

-

Molecular Target: The primary molecular target is the human tachykinin NK₃ receptor, a member of the GPCR superfamily.

-

Binding Affinity: In vitro studies using Chinese hamster ovary (CHO) cells expressing the human NK₃ receptor have demonstrated that SSR146977 inhibits the binding of radiolabeled neurokinin B with high affinity.

-

Functional Antagonism: SSR146977 effectively blocks the functional responses induced by NK₃ receptor agonists. This includes the inhibition of inositol monophosphate (IP) formation and intracellular calcium mobilization stimulated by agonists like senktide.

Signaling Pathway Modulation

The NK₃ receptor is coupled to the Gq/11 family of G proteins. Agonist binding typically initiates a cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

SSR146977, by competitively blocking the binding of endogenous ligands like neurokinin B, prevents this Gq-mediated signaling cascade. This blockade is the foundational mechanism for its observed physiological effects.

Quantitative Pharmacological Data

The potency and selectivity of SSR146977 have been characterized in various in vitro and in vivo assays.

Table 1: In Vitro Binding and Functional Activity of SSR146977

| Assay Type | System | Ligand/Agonist | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Receptor Binding | CHO cells (human NK₃) | Radioactive Neurokinin B | Kᵢ | 0.26 nM | |

| Receptor Binding | CHO cells (human NK₂) | - | Kᵢ | 19.3 nM | |

| Inositol Monophosphate Formation | CHO cells (human NK₃) | Senktide (10 nM) | IC₅₀ | 7.8 - 13 nM | |

| Intracellular Calcium Mobilization | CHO cells (human NK₃) | Senktide | IC₅₀ | 10 nM |

| Tissue Contraction | Guinea Pig Ileum | [MePhe⁷]Neurokinin B | pA₂ | 9.07 | |

Table 2: In Vivo Activity of SSR146977

| Model System | Effect Measured | Agonist/Stimulus | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Gerbils | Inhibition of turning behavior | NK₃ stimulation | ID₅₀ (i.p.) | 0.2 mg/kg | |

| Gerbils | Inhibition of turning behavior | NK₃ stimulation | ID₅₀ (p.o.) | 0.4 mg/kg | |

| Guinea Pigs | Antagonism of ACh release (hippocampus) | Senktide | Dose (i.p.) | 0.3 - 1 mg/kg | |

| Guinea Pigs | Antagonism of NE release (prefrontal cortex) | Senktide | Dose (i.p.) | 0.3 mg/kg |

| Guinea Pigs | Inhibition of cough | Citric Acid | Dose (i.p.) | 0.03 - 1 mg/kg | |

Experimental Protocols

This protocol outlines the general steps for determining the binding affinity of SSR146977 for the NK₃ receptor.

-

Cell Culture and Membrane Preparation:

-

Culture Chinese hamster ovary (CHO) cells stably expressing the recombinant human NK₃ receptor.

-

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.

-

Centrifuge the homogenate to pellet the membranes and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine cell membranes, a fixed concentration of a radiolabeled NK₃ ligand (e.g., [¹²⁵I]-Neurokinin B), and varying concentrations of the unlabeled test compound (SSR146977).

-

For non-specific binding determination, include wells with a high concentration of a known non-radioactive NK₃ ligand.

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates bound from free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (SSR146977) concentration.

-

Determine the IC₅₀ value (concentration of SSR146977 that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

This protocol describes how to measure the antagonistic effect of SSR146977 on agonist-induced calcium release.

-

Cell Preparation:

-

Seed CHO cells expressing the human NK₃ receptor into black, clear-bottom 96-well plates.

-

Allow cells to adhere and grow for 24-48 hours.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for approximately 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

-

Compound Addition and Measurement:

-

Place the plate into a fluorescence imaging plate reader (e.g., FLIPR).

-

Add varying concentrations of the antagonist (SSR146977) to the wells and incubate for a predefined period (e.g., 15-30 minutes).

-

Establish a baseline fluorescence reading.

-

Add a fixed concentration of an NK₃ agonist (e.g., senktide, typically at its EC₈₀ concentration) to all wells.

-

Immediately measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data, setting the response with agonist alone as 100% and the baseline as 0%.

-

Plot the normalized response against the logarithm of the antagonist (SSR146977) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

SSR146977 is a highly potent and selective antagonist of the tachykinin NK₃ receptor. Its mechanism of action is well-characterized, involving the competitive blockade of the NK₃ receptor, which prevents Gq-protein-mediated downstream signaling, including IP₃ formation and intracellular calcium mobilization. This antagonism has been quantified through extensive in vitro and in vivo studies, demonstrating its potential for modulating neurokinin B-mediated physiological and pathophysiological processes in both central and peripheral systems. The detailed protocols and quantitative data presented provide a robust framework for further research and development involving this compound.

References

The Potent and Selective NK3 Receptor Antagonist SSR 146977: A Technical Overview of its Impact on Neurokinin B Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SSR 146977, a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. The document details the compound's effects on neurokinin B (NKB) signaling pathways, presenting key quantitative data, comprehensive experimental methodologies, and visual representations of the underlying molecular and experimental frameworks.

Core Data Presentation: The Pharmacological Profile of SSR 146977

SSR 146977 has been extensively characterized in a variety of in vitro and in vivo assays, demonstrating high affinity and potent antagonism at the NK3 receptor. The following tables summarize the key quantitative data from seminal studies.

| Parameter | Species/Cell Line | Value | Reference |

| Binding Affinity (Ki) | CHO cells expressing human NK3 receptor | 0.26 nM | [1][2] |

| Functional Antagonism (IC50) | Senktide-induced inositol monophosphate formation in CHO-hNK3 cells | 7.8 - 13 nM | [1][2] |

| Functional Antagonism (IC50) | Senktide-induced intracellular calcium mobilization in CHO-hNK3 cells | 10 nM | [1] |

| Functional Antagonism (pA2) | [MePhe7]NKB-induced contraction of guinea pig ileum | 9.07 |

Table 1: In Vitro Activity of SSR 146977

| Model | Agonist/Stimulus | Effect of SSR 146977 | Doses | Reference |

| Gerbil turning behavior | NK3 receptor stimulation | Inhibition (ID50 = 0.2 mg/kg i.p.; 0.4 mg/kg p.o.) | 0.2 - 0.4 mg/kg | |

| Guinea pig hippocampal acetylcholine release | Senktide | Antagonism | 0.3 and 1 mg/kg i.p. | |

| Guinea pig prefrontal cortex norepinephrine release | Senktide | Antagonism | 0.3 mg/kg i.p. | |

| Haloperidol-induced increase in active dopamine A10 neurons | Haloperidol | Prevention | 1 and 3 mg/kg i.p. | |

| Citric acid-induced cough in guinea pigs | Citric acid | Inhibition | 0.03 - 1 mg/kg i.p. |

Table 2: In Vivo Activity of SSR 146977

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of SSR 146977, it is essential to visualize both the biological signaling cascade it modulates and the experimental procedures used for its characterization.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of SSR 146977.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of SSR 146977 for the human NK3 receptor.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.

-

Radioligand: [¹²⁵I]His-Neurokinin B.

-

Non-specific binding control: A high concentration of unlabeled neurokinin B (e.g., 1 µM).

-

Test compound: SSR 146977 at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% bovine serum albumin (BSA), and protease inhibitors.

-

96-well filter plates with glass fiber filters (e.g., GF/C).

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

In a 96-well plate, combine the CHO-hNK3 cell membranes, a fixed concentration of [¹²⁵I]His-Neurokinin B, and varying concentrations of SSR 146977 or the non-specific binding control.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity on the filters using a microplate scintillation counter.

-

Calculate the specific binding at each concentration of SSR 146977 by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of SSR 146977 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Monophosphate Accumulation Assay

Objective: To assess the functional antagonist activity of SSR 146977 by measuring its ability to inhibit agonist-induced inositol monophosphate (IP) formation.

Materials:

-

CHO cells stably expressing the human NK3 receptor.

-

[³H]myo-inositol.

-

Agonist: Senktide.

-

Test compound: SSR 146977.

-

Stimulation buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Seed the CHO-hNK3 cells in multi-well plates and culture until they reach near-confluency.

-

Label the cells by incubating them overnight with a medium containing [³H]myo-inositol.

-

Wash the cells to remove unincorporated [³H]myo-inositol.

-

Pre-incubate the cells with varying concentrations of SSR 146977 in the stimulation buffer containing LiCl for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a fixed concentration of senktide (e.g., 10 nM) for a defined period (e.g., 30-60 minutes).

-

Lyse the cells and terminate the reaction.

-

Isolate the total inositol phosphates by applying the cell lysates to columns containing Dowex AG1-X8 resin.

-

Wash the columns to remove unbound material.

-

Elute the [³H]inositol phosphates from the columns.

-

Quantify the radioactivity in the eluates using a liquid scintillation counter.

-

Determine the IC50 value of SSR 146977 by plotting the inhibition of senktide-induced IP accumulation against the concentration of SSR 146977.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of SSR 146977 to block agonist-induced increases in intracellular calcium concentration.

Materials:

-

CHO cells stably expressing the human NK3 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist: Senktide.

-

Test compound: SSR 146977.

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Plate the CHO-hNK3 cells in black-walled, clear-bottomed microplates.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific duration (e.g., 30-60 minutes at 37°C).

-

Wash the cells to remove the extracellular dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Measure the baseline fluorescence.

-

Inject varying concentrations of SSR 146977 into the wells and incubate for a short period.

-

Inject a fixed concentration of senktide to stimulate the cells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

-

Calculate the inhibitory effect of SSR 146977 on the senktide-induced calcium response.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of SSR 146977.

Guinea Pig Ileum Contraction Assay

Objective: To evaluate the functional antagonism of SSR 146977 in a native tissue preparation.

Materials:

-

Male guinea pigs.

-

Isolated guinea pig ileum segments.

-

Organ bath system with a force-displacement transducer.

-

Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂.

-

Agonist: [MePhe⁷]neurokinin B.

-

Test compound: SSR 146977.

Procedure:

-

Isolate a segment of the terminal ileum from a euthanized guinea pig and place it in Krebs-Henseleit solution.

-

Mount the ileum segment in an organ bath containing warmed and aerated Krebs-Henseleit solution.

-

Connect one end of the tissue to a fixed point and the other to a force-displacement transducer to record isometric contractions.

-

Allow the tissue to equilibrate under a resting tension.

-

Obtain a cumulative concentration-response curve for the agonist ([MePhe⁷]neurokinin B) to establish a baseline.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of SSR 146977 for a predetermined time.

-

Generate a second cumulative concentration-response curve for the agonist in the presence of SSR 146977.

-

Repeat steps 6-8 with increasing concentrations of SSR 146977.

-

The antagonistic effect of SSR 146977 is observed as a rightward shift in the agonist's concentration-response curve.

-

Calculate the pA₂ value from a Schild plot, which provides a measure of the antagonist's potency.

Conclusion

SSR 146977 is a highly potent and selective antagonist of the NK3 receptor. Its mechanism of action involves the competitive blockade of neurokinin B binding, thereby inhibiting the downstream signaling cascade that includes Gq protein activation, phospholipase C stimulation, and the subsequent generation of inositol phosphates and mobilization of intracellular calcium. The in vitro and in vivo data presented in this guide provide a comprehensive overview of the pharmacological profile of SSR 146977, making it a valuable tool for research into the physiological and pathophysiological roles of the neurokinin B/NK3 receptor system.

References

Preclinical Profile of Ssr146977 (Osanetant): An NK3 Receptor Antagonist for Schizophrenia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ssr146977, also known as osanetant, is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor. Developed by Sanofi-Aventis, it was investigated as a novel therapeutic agent for schizophrenia. The rationale for its development stemmed from the hypothesis that modulating the tachykinin system, specifically by blocking NK3 receptors, could offer a new approach to treating the positive symptoms of schizophrenia, potentially with a more favorable side-effect profile than existing antipsychotics. Preclinical studies demonstrated high binding affinity and functional antagonism at the human NK3 receptor. While early clinical trials showed some promise in improving positive symptoms, the development of osanetant for schizophrenia was discontinued in 2005. This guide provides a comprehensive overview of the available preclinical data on Ssr146977, including its pharmacological profile, and detailed experimental protocols for key preclinical assays relevant to schizophrenia research.

Core Pharmacological Data

The preclinical development of Ssr146977 established its high affinity and selectivity for the NK3 receptor. In vitro studies using Chinese hamster ovary (CHO) cells expressing the human NK3 receptor demonstrated its potent binding and functional antagonism.

Table 1: In Vitro Pharmacological Profile of Ssr146977 at the Human NK3 Receptor

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Binding Affinity (Ki) | 0.26 nM | CHO cells expressing human NK3 receptor; radioligand: [¹²⁵I]neurokinin B | [1][2] |

| Functional Antagonism (IC50) | 7.8 - 13 nM | Inhibition of senktide-induced inositol monophosphate formation in CHO-hNK3 cells | [1] |

| Functional Antagonism (IC50) | 10 nM | Inhibition of senktide-induced intracellular calcium mobilization in CHO-hNK3 cells | [1] |

| Functional Antagonism (pA2) | 9.07 | Antagonism of [MePhe⁷]neurokinin B-induced contractions of guinea pig ileum | [1] |

Preclinical Efficacy in Animal Models

While comprehensive data on Ssr146977 in validated animal models of schizophrenia are not extensively available in the public domain, the initial pharmacological characterization provided some insights into its potential in vivo activity relevant to CNS disorders.

Table 2: In Vivo Preclinical Efficacy of Ssr146977

| Animal Model | Species | Key Findings | Doses | Route of Administration | Reference |

| NK3 Agonist-Induced Turning Behavior | Gerbil | Inhibited turning behavior with an ID50 of 0.2 mg/kg (i.p.) and 0.4 mg/kg (p.o.) | 0.2 - 0.4 mg/kg | i.p., p.o. | |

| NK3 Agonist-Induced Hypolocomotion | Gerbil | Prevented the decrease in locomotor activity | 10 and 30 mg/kg | i.p. | |

| Senktide-Induced Neurotransmitter Release | Guinea Pig | Antagonized senktide-induced acetylcholine release in the hippocampus | 0.3 and 1 mg/kg | i.p. | |

| Senktide-Induced Neurotransmitter Release | Guinea Pig | Antagonized senktide-induced norepinephrine release in the prefrontal cortex | 0.3 mg/kg | i.p. | |

| Haloperidol-Induced Neuronal Activation | Guinea Pig | Prevented haloperidol-induced increase in the number of spontaneously active dopamine A10 neurons | 1 and 3 mg/kg | i.p. |

Note: The lack of publicly available data on Ssr146977 in standard schizophrenia models such as amphetamine-induced hyperlocomotion, prepulse inhibition, social interaction, and novel object recognition represents a significant gap in its preclinical characterization for this indication.

Preclinical Pharmacokinetics

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Ssr146977 Action

The therapeutic hypothesis for Ssr146977 in schizophrenia centers on the modulation of dopaminergic pathways through the antagonism of NK3 receptors. Neurokinin B (NKB) is the endogenous ligand for the NK3 receptor. In key brain regions implicated in schizophrenia, such as the substantia nigra and ventral tegmental area, NKB/NK3 receptor signaling is thought to have an excitatory influence on dopamine neurons. By blocking this interaction, Ssr146977 is hypothesized to reduce dopamine hyperactivity, which is a central tenet of the dopamine hypothesis of psychosis.

Caption: Proposed mechanism of Ssr146977 action at the NK3 receptor.

Generalized Experimental Workflow for Preclinical Evaluation in Schizophrenia Models

The preclinical assessment of a novel antipsychotic candidate like Ssr146977 typically involves a battery of behavioral tests in rodents, designed to model the positive, negative, and cognitive symptoms of schizophrenia. The following diagram illustrates a generalized workflow.

Caption: Preclinical behavioral testing workflow for schizophrenia.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comprehensive preclinical evaluation of a compound like Ssr146977 for schizophrenia.

In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of Ssr146977 for the human NK3 receptor.

-

Materials:

-

CHO cell membranes expressing the human NK3 receptor.

-

Radioligand: [¹²⁵I]-labeled neurokinin B ([¹²⁵I]NKB).

-

Non-specific binding control: High concentration of unlabeled NKB or another NK3 receptor ligand.

-

Ssr146977 at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of [¹²⁵I]NKB and varying concentrations of Ssr146977 in the binding buffer.

-

For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled NKB.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of Ssr146977 that inhibits 50% of specific [¹²⁵I]NKB binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Amphetamine-Induced Hyperlocomotion (Model for Positive Symptoms)

-

Objective: To assess the ability of Ssr146977 to reverse hyperlocomotion induced by a psychostimulant, modeling the positive symptoms of schizophrenia.

-

Animals: Male adult rats (e.g., Sprague-Dawley or Wistar) or mice.

-

Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity (e.g., distance traveled, rearing frequency).

-

Procedure:

-

Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

-

Habituate each animal to the open-field arena for a set period (e.g., 30-60 minutes) on one or more days prior to testing.

-

On the test day, administer Ssr146977 (at various doses) or vehicle via the intended route (e.g., intraperitoneal - i.p., or oral - p.o.).

-

After a specified pretreatment time (e.g., 30-60 minutes), administer amphetamine (e.g., 1-2 mg/kg, i.p. or subcutaneous - s.c.) or saline.

-

Immediately place the animal in the open-field arena and record locomotor activity for a defined period (e.g., 60-120 minutes).

-

Analyze the data by comparing the locomotor activity of the Ssr146977-treated groups to the vehicle- and amphetamine-control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Prepulse Inhibition (PPI) of the Acoustic Startle Response (Model for Sensorimotor Gating Deficits)

-

Objective: To evaluate the effect of Ssr146977 on sensorimotor gating deficits, a core feature of schizophrenia.

-

Animals: Male adult rats or mice.

-

Apparatus: Startle chambers equipped with a loudspeaker for delivering acoustic stimuli and a sensor to measure the whole-body startle response.

-

Procedure:

-

Acclimatize animals to the testing room.

-

Administer Ssr146977 or vehicle.

-

After the pretreatment interval, place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background white noise.

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-alone trials: A weak, non-startling stimulus (e.g., 74, 78, 82 dB) is presented.

-

Prepulse-pulse trials: The weak prepulse is presented shortly before the strong pulse (e.g., 100 ms interval).

-

No-stimulus trials: Only background noise is present.

-

-

The startle response (amplitude) is recorded for each trial.

-

Calculate PPI as a percentage: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.

-

Compare %PPI across treatment groups using statistical analysis.

-

Social Interaction Test (Model for Negative Symptoms)

-

Objective: To assess the potential of Ssr146977 to ameliorate social withdrawal, a negative symptom of schizophrenia.

-

Animals: Male adult rats or mice, housed individually for a period before testing to increase social motivation.

-

Apparatus: A dimly lit, novel open-field arena.

-

Procedure:

-

Administer Ssr146977 or vehicle to the test animal.

-

After the pretreatment period, place the test animal and an unfamiliar, weight-matched, untreated partner animal in the arena together for a fixed duration (e.g., 10-15 minutes).

-

Videotape the session for later behavioral scoring by an observer blind to the treatment conditions.

-

Score behaviors such as sniffing, following, grooming the partner, and anogenital investigation as social interaction.

-

Compare the total time spent in social interaction between the different treatment groups.

-

Novel Object Recognition (NOR) Test (Model for Cognitive Deficits)

-

Objective: To evaluate the effect of Ssr146977 on recognition memory, a cognitive domain impaired in schizophrenia.

-

Animals: Male adult rats or mice.

-

Apparatus: An open-field arena and a set of different objects that are of similar size but vary in shape and texture.

-

Procedure:

-

Habituation: Allow each animal to explore the empty arena for 5-10 minutes for 2-3 days to reduce novelty-induced anxiety.

-

Training (Familiarization) Phase: Place two identical objects in the arena. Administer Ssr146977 or vehicle before this phase. Allow the animal to explore the objects for a set time (e.g., 5 minutes).

-

Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).

-

Testing Phase: Place the animal back in the arena, where one of the familiar objects has been replaced by a novel object.

-

Record the time the animal spends exploring each object (sniffing or touching with the nose).

-

Calculate a discrimination index (DI): DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A positive DI indicates successful recognition memory. Compare the DI across treatment groups.

-

Conclusion

Ssr146977 (osanetant) is a potent and selective NK3 receptor antagonist that showed initial promise as a novel antipsychotic. Its preclinical profile demonstrates high affinity for its target and in vivo activity in modulating neurotransmitter systems relevant to schizophrenia. However, a comprehensive evaluation of its efficacy in established animal models of schizophrenia is not publicly available, and its development was discontinued. The detailed protocols provided in this guide serve as a blueprint for the preclinical assessment of future compounds targeting the NK3 receptor or other novel mechanisms for the treatment of schizophrenia. Further research into this target may yet yield valuable therapeutic insights.

References

Anxiolytic Potential of SSR146977: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR146977 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. The NK3 receptor and its endogenous ligand, neurokinin B (NKB), are implicated in the modulation of various central nervous system functions, including mood and anxiety. This technical guide provides a comprehensive overview of the preclinical evidence investigating the anxiolytic potential of SSR146977 and related NK3 receptor antagonists. It details the mechanism of action, summarizes key findings from rodent behavioral models of anxiety, and provides detailed experimental protocols. While direct, quantitative data for SSR146977 in these models remains limited in the public domain, this guide synthesizes available information on the broader class of NK3 receptor antagonists to inform future research and development.

Introduction: The Tachykinin System and Anxiety

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), and their respective receptors (NK1, NK2, and NK3) play a significant role in neurotransmission and are widely distributed throughout the central and peripheral nervous systems. The NK3 receptor, preferentially activated by NKB, is of particular interest in the context of anxiety and other psychiatric disorders. Preclinical and clinical studies suggest that modulation of the NKB/NK3 receptor system can influence anxiety-related behaviors.

SSR146977 has been identified as a highly potent and selective antagonist for the human NK3 receptor, demonstrating its potential as a pharmacological tool and a therapeutic candidate for CNS disorders.

Mechanism of Action: NK3 Receptor Signaling

SSR146977 exerts its effects by blocking the binding of NKB to the NK3 receptor. The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like NKB, the receptor initiates a downstream signaling cascade. Blockade of this receptor by an antagonist like SSR146977 inhibits these downstream effects.

Signaling Pathway Diagram

Preclinical Evidence for Anxiolytic Potential

Data from Preclinical Anxiety Models

The following table summarizes findings with NK3 receptor antagonists in common behavioral assays for anxiety.

| Behavioral Test | NK3 Receptor Antagonist | Species | Key Findings |

| Elevated Plus Maze | SR142801 (Osanetant) | Mouse | Blocked the anxiolytic-like effects of the NK3 agonist senktide.[1] |

| Social Interaction Test | Osanetant | Gerbil | Produced anxiolytic-like effects at doses of 3-10 mg/kg (p.o.).[2] |

| Fear Conditioning | Osanetant | Mouse | A single dose administered 30 minutes after a traumatic event significantly reduced fear expression.[3][4] |

Summary of Quantitative Data

Due to the limited availability of specific quantitative data for SSR146977, this section will be updated as more information becomes publicly accessible. The available data for the related compound osanetant suggests a dose-dependent anxiolytic-like effect in the range of 3-10 mg/kg in gerbils.[2]

Experimental Protocols for Key Anxiety Models

The following are detailed methodologies for standard preclinical tests used to evaluate anxiolytic drug candidates. These protocols can be adapted for the investigation of SSR146977.

Elevated Plus Maze (EPM)

This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Procedure:

-

Acclimatize the animal to the testing room for at least 30-60 minutes before the test.

-

Administer SSR146977 or vehicle at the desired dose and route, with an appropriate pretreatment time.

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record the session using a video camera mounted above the maze.

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total number of arm entries.

-

-

Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Light-Dark Box Test

This test is also based on the conflict between exploration and aversion, in this case, to a brightly lit environment.

-

Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

-

Procedure:

-

Acclimatize the animal to the testing room.

-

Administer SSR146977 or vehicle.

-

Place the animal in the center of the light compartment, facing away from the opening.

-

Allow the animal to explore the apparatus for a 5 to 10-minute period.

-

Record the session using a video tracking system.

-

-

Parameters Measured:

-

Time spent in the light compartment.

-

Latency to first enter the dark compartment.

-

Number of transitions between the two compartments.

-

Locomotor activity in each compartment.

-

-

Interpretation: An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.

Stress-Induced Hyperthermia (SIH)

This test measures the rise in body temperature in response to a mild stressor, an autonomic response that can be attenuated by anxiolytic drugs.

-

Apparatus: A rectal thermometer.

-

Procedure:

-

House animals individually to avoid group-housing-related stress.

-

Administer SSR146977 or vehicle.

-

Measure the baseline rectal temperature (T1).

-

After a 10-15 minute interval (the stressor being the initial temperature measurement), measure the rectal temperature again (T2).

-

-

Parameters Measured:

-

Change in body temperature (ΔT = T2 - T1).

-

-

Interpretation: A reduction in the stress-induced rise in body temperature (a smaller ΔT) indicates an anxiolytic-like effect.

Social Interaction Test

This test assesses the social behavior of an animal, which can be inhibited by anxiety.

-

Apparatus: A novel, neutral arena.

-

Procedure:

-

Acclimatize the animals to the testing room.

-

Administer SSR146977 or vehicle to one animal of a pair.

-

Place the pair of unfamiliar animals in the arena and record their interaction for a 5-10 minute period.

-

-

Parameters Measured:

-

Total time spent in active social interaction (e.g., sniffing, grooming, following).

-

Number of social interaction bouts.

-

Locomotor activity.

-

-

Interpretation: An increase in the duration of social interaction, without a significant change in locomotor activity, suggests an anxiolytic effect.

Experimental Workflow Diagram

Discussion and Future Directions

The available preclinical data, primarily from studies on related NK3 receptor antagonists like osanetant, suggest that this class of compounds holds promise for the treatment of anxiety-related disorders. The anxiolytic-like effects observed in the social interaction test and the reduction of fear memory are encouraging. However, the lack of efficacy of SR142801 (osanetant) in a clinical trial for panic disorder highlights the translational challenges in drug development for psychiatric indications.

To fully elucidate the anxiolytic potential of SSR146977, further research is warranted. Specifically, dose-response studies in a battery of validated rodent anxiety models, including the elevated plus maze, light-dark box, and stress-induced hyperthermia tests, are necessary to generate robust quantitative data. Furthermore, exploring the effects of SSR146977 in models of specific anxiety disorders, such as post-traumatic stress disorder, could provide valuable insights into its therapeutic utility.

Conclusion

SSR146977, as a potent and selective NK3 receptor antagonist, represents a compelling candidate for investigation as a novel anxiolytic agent. While direct preclinical evidence for its efficacy in anxiety models is currently limited, the broader class of NK3 receptor antagonists has demonstrated promising anxiolytic-like properties. The detailed experimental protocols and mechanistic overview provided in this guide are intended to facilitate further research into the anxiolytic potential of SSR146977 and to contribute to the development of new therapeutic strategies for anxiety disorders.

References

SSR 146977 in Models of Respiratory Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR 146977 is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor.[1][2][3] Tachykinins, including substance P, neurokinin A (NKA), and neurokinin B (NKB), are neuropeptides implicated in the pathophysiology of various inflammatory diseases, including those affecting the respiratory system.[2][4] The NK3 receptor, preferentially activated by NKB, is found in the central and peripheral nervous systems and has been identified as a potential therapeutic target for airway inflammation. This technical guide provides a comprehensive overview of the preclinical data on SSR 146977 in models of respiratory inflammation, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action: NK3 Receptor Antagonism

SSR 146977 exerts its pharmacological effects by competitively blocking the binding of neurokinin B to the tachykinin NK3 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade involving the Gq/G11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a variety of cellular responses relevant to inflammation, including smooth muscle contraction, neurotransmitter release, and cellular activation.

Quantitative Data Presentation

The following tables summarize the quantitative data available for SSR 146977 in various preclinical assays.

Table 1: In Vitro Pharmacological Profile of SSR 146977

| Assay | Cell Line/Tissue | Ligand/Agonist | Parameter | Value | Reference |

| Radioligand Binding | CHO cells expressing human NK3 receptor | [125I]-MePhe7-NKB | Ki | 0.26 nM | |

| Inositol Monophosphate Formation | CHO cells expressing human NK3 receptor | Senktide | IC50 | 7.8 - 13 nM | |

| Intracellular Calcium Mobilization | CHO cells expressing human NK3 receptor | Senktide | IC50 | 10 nM | |

| Guinea Pig Ileum Contraction | Guinea Pig Ileum | [MePhe7]NKB | pA2 | 9.07 |

Table 2: In Vivo Efficacy of SSR 146977 in Guinea Pig Models of Respiratory Inflammation

| Model | Provoking Agent | Endpoint | Route of Administration | Dose Range | Effect | Reference |

| Bronchial Hyperresponsiveness | Acetylcholine | Inhibition of bronchoconstriction | i.p. | 0.1 - 1 mg/kg | Dose-dependent inhibition | |

| Bronchial Microvascular Permeability | Histamine | Inhibition of plasma extravasation | i.p. | 0.1 - 1 mg/kg | Dose-dependent inhibition | |

| Cough Reflex | Citric Acid | Inhibition of cough response | i.p. | 0.03 - 1 mg/kg | Dose-dependent inhibition |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

This protocol is designed to assess the effect of a test compound on airway hyperresponsiveness.

-

Animals: Male Hartley guinea pigs (300-400 g).

-

Anesthesia: Urethane or other suitable anesthetic.

-

Surgical Preparation:

-

Anesthetize the guinea pig.

-

Perform a tracheotomy and cannulate the trachea.

-

Connect the animal to a small animal ventilator.

-

Cannulate the jugular vein for intravenous administration of substances.

-

-

Measurement of Bronchoconstriction:

-

Measure baseline lung resistance and dynamic compliance using a pulmonary mechanics analyzer.

-

Administer SSR 146977 or vehicle intraperitoneally (i.p.) at the desired doses (e.g., 0.1, 0.3, 1 mg/kg) at a specified time before the challenge.

-

Induce bronchoconstriction by administering a bolus intravenous injection of acetylcholine (e.g., 5-10 µg/kg).

-

Continuously record lung resistance and dynamic compliance to quantify the degree of bronchoconstriction.

-

-

Data Analysis: Calculate the percentage inhibition of the acetylcholine-induced increase in lung resistance by SSR 146977 compared to the vehicle-treated group.

Protocol 2: Histamine-Induced Bronchial Microvascular Permeability in Guinea Pigs

This protocol measures the effect of a test compound on plasma extravasation in the airways.

-

Animals: Male Hartley guinea pigs (300-400 g).

-

Anesthesia: Urethane or other suitable anesthetic.

-

Procedure:

-

Anesthetize the guinea pig.

-

Administer SSR 146977 or vehicle i.p. at the desired doses (e.g., 0.1, 0.3, 1 mg/kg).

-

After a set pretreatment time, inject Evans blue dye (e.g., 20-30 mg/kg) intravenously. Evans blue binds to plasma albumin and serves as a marker for plasma extravasation.

-

After a short circulation time (e.g., 1 minute), induce microvascular permeability by intravenous administration of histamine (e.g., 10 µg/kg).

-

After a further set time (e.g., 5 minutes), perfuse the systemic circulation with saline to remove intravascular dye.

-

Dissect the trachea and main bronchi.

-

Extract the extravasated Evans blue dye from the tissues using formamide.

-

Quantify the amount of dye using a spectrophotometer at a wavelength of 620 nm.

-

-

Data Analysis: Express the results as ng of Evans blue dye per mg of wet tissue weight. Calculate the percentage inhibition of histamine-induced dye extravasation by SSR 146977 compared to the vehicle-treated group.

Protocol 3: Citric Acid-Induced Cough in Guinea Pigs

This protocol is used to evaluate the antitussive potential of a test compound.

-

Animals: Male Hartley guinea pigs (300-400 g).

-

Procedure:

-

Place conscious, unrestrained guinea pigs individually in a whole-body plethysmograph.

-

Administer SSR 146977 or vehicle i.p. or orally at the desired doses (e.g., 0.03, 0.1, 0.3, 1 mg/kg) at a specified time before the challenge.

-

Expose the animals to an aerosol of citric acid (e.g., 0.3 M) for a set duration (e.g., 10 minutes).

-

Record the number of coughs during and immediately after the exposure period. Coughs are identified by their characteristic sound and pressure changes within the plethysmograph.

-

-

Data Analysis: Compare the mean number of coughs in the SSR 146977-treated groups to the vehicle-treated group and calculate the percentage inhibition.

Effects on Inflammatory Cells and Airway Remodeling

Currently, there is a notable lack of publicly available data specifically detailing the effects of SSR 146977 on inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes) in bronchoalveolar lavage fluid (BALF) or lung tissue in models of respiratory inflammation. While tachykinins are generally considered pro-inflammatory and can influence the activity of various immune cells, direct evidence of SSR 146977's impact on these cell populations in respiratory models is not well-documented in the reviewed literature.

Similarly, there is no specific information available regarding the effects of SSR 146977 on airway remodeling, a key feature of chronic respiratory diseases like asthma and COPD. Studies on the role of NK3 receptor antagonism in processes such as airway smooth muscle proliferation, fibrosis, and mucus hypersecretion are needed to fully understand the therapeutic potential of SSR 146977 in chronic respiratory conditions.

Conclusion

SSR 146977 is a potent and selective tachykinin NK3 receptor antagonist with demonstrated efficacy in preclinical guinea pig models of bronchoconstriction, airway microvascular permeability, and cough. Its mechanism of action is well-defined, involving the blockade of NKB-mediated intracellular calcium mobilization. While the existing data supports a potential role for SSR 146977 in mitigating certain aspects of respiratory inflammation, further research is required to elucidate its effects on specific inflammatory cell populations and on the structural changes associated with chronic airway diseases. Such studies will be crucial for a more complete understanding of its therapeutic potential in conditions like asthma and COPD.

References

- 1. A specific sphingosine kinase 1 inhibitor attenuates airway hyperresponsiveness and inflammation in a mast cell-dependent mouse model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Airway inflammation and tachykinins: prospects for the development of tachykinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Impact of SSR146977 on Dopamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR146977 is a potent and selective nonpeptide antagonist of the tachykinin NK3 receptor. This document provides a comprehensive technical overview of the pharmacological effects of SSR146977, with a specific focus on its impact on dopamine neurotransmission. Through its antagonist activity at the NK3 receptor, SSR146977 has been shown to modulate the activity of dopaminergic neurons, suggesting its potential therapeutic utility in psychiatric disorders where dopamine dysregulation is implicated. This guide summarizes key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

The tachykinin neurokinin B (NKB) and its preferred receptor, the NK3 receptor, are key players in the regulation of various physiological processes within the central nervous system. The NK3 receptor system is known to modulate the activity of several neurotransmitter systems, including the dopaminergic pathways. Dysregulation of dopaminergic signaling is a hallmark of numerous neuropsychiatric conditions, making the NK3 receptor an attractive target for therapeutic intervention. SSR146977 has emerged as a valuable pharmacological tool and potential therapeutic agent for dissecting and modulating this system. This guide will delve into the specific effects of SSR146977 on dopamine release and neuronal activity.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for SSR146977, providing a clear comparison of its potency and effects across different experimental paradigms.

Table 1: In Vitro Binding Affinity and Functional Antagonism of SSR146977

| Parameter | Cell Line/Tissue | Ligand/Agonist | Value | Reference |

| Ki (Binding Affinity) | CHO cells expressing human NK3 receptor | Radioactive Neurokinin B | 0.26 nM | [1][2] |

| Ki (Binding Affinity) | CHO cells expressing human NK2 receptor | 19.3 nM | ||

| IC50 (Inositol Monophosphate Formation) | CHO cells expressing human NK3 receptor | Senktide (10 nM) | 7.8–13 nM | |

| IC50 (Intracellular Calcium Mobilization) | CHO cells expressing human NK3 receptor | Senktide (10 nM) | 10 nM | |

| pA2 (Functional Antagonism) | Guinea pig ileum | [MePhe7]neurokinin B | 9.07 |

Table 2: In Vitro and In Vivo Effects of SSR146977 on Neuronal Activity and Neurotransmitter Release

| Effect | Model System | Agonist/Challenge | SSR146977 Concentration/Dose | Result | Reference |

| Blockade of Firing Rate Increase | Guinea pig dopaminergic neurons (substantia nigra) | Senktide (30 nM) | 100 nM | Blocked senktide-induced increase | |

| Prevention of Increased Spontaneously Active Dopamine A10 Neurons | Guinea pigs | Haloperidol | 1 and 3 mg/kg i.p. | Prevented haloperidol-induced increase | |

| Antagonism of Acetylcholine Release | Guinea pig hippocampus | Senktide | 0.3 and 1 mg/kg i.p. | Antagonized senktide-induced release | |

| Antagonism of Norepinephrine Release | Guinea pig prefrontal cortex | Senktide | 0.3 mg/kg i.p. | Antagonized senktide-induced release | |

| Inhibition of Turning Behavior | Gerbils (NK3 receptor stimulation) | ID50 = 0.2 mg/kg i.p. | Inhibited turning behavior | ||

| Inhibition of Turning Behavior | Gerbils (NK3 receptor stimulation) | ID50 = 0.4 mg/kg p.o. | Inhibited turning behavior | ||

| Prevention of Decreased Locomotor Activity | Gerbils (NK3 receptor stimulation) | 10 and 30 mg/kg i.p. | Prevented decrease in locomotor activity |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, primarily based on the work of Emonds-Alt et al. (2002).

In Vitro Radioligand Binding Assay

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human tachykinin NK3 receptor.

-

Radioligand: [¹²⁵I]Neurokinin B.

-

Procedure:

-

Cell membranes were prepared from the CHO cell line.

-

Membranes were incubated with the radioligand in the presence of various concentrations of SSR146977.

-

Non-specific binding was determined in the presence of a high concentration of unlabeled neurokinin B.

-

After incubation, the bound and free radioligand were separated by filtration.

-

The radioactivity retained on the filters was quantified using a gamma counter.

-

The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vitro Functional Assays (Inositol Monophosphate and Calcium Mobilization)

-

Cell Line: CHO cells expressing the human NK3 receptor.

-

Agonist: Senktide (a selective NK3 receptor agonist).

-

Inositol Monophosphate (IP) Formation Assay:

-

Cells were pre-labeled with myo-[³H]inositol.

-

Cells were then stimulated with senktide (10 nM) in the presence of varying concentrations of SSR146977.

-

The reaction was stopped, and the accumulated [³H]inositol monophosphate was separated by ion-exchange chromatography.

-

Radioactivity was measured by liquid scintillation counting.

-

IC50 values were determined from the concentration-response curves.

-

-

Intracellular Calcium Mobilization Assay:

-

Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells were stimulated with senktide (10 nM) in the presence of varying concentrations of SSR146977.

-

Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths.

-

IC50 values were determined from the concentration-response curves.

-

Electrophysiological Recording of Dopaminergic Neurons

-

Animal Model: Guinea pig.

-

Preparation: Brain slices containing the substantia nigra.

-

Procedure:

-

Extracellular single-unit recordings were made from identified dopaminergic neurons.

-

A stable baseline firing rate was established.

-

The selective NK3 receptor agonist, senktide (30 nM), was applied to the slice to induce an increase in the firing rate.

-

SSR146977 (100 nM) was co-applied with senktide to determine its ability to block the agonist-induced effect.

-

Changes in the firing rate of the neurons were recorded and analyzed.

-

In Vivo Model of Haloperidol-Induced Activation of A10 Dopamine Neurons

-

Animal Model: Guinea pig.

-

Procedure:

-

Animals were pre-treated with either vehicle or SSR146977 (1 and 3 mg/kg, intraperitoneally).

-

Haloperidol, a dopamine D2 receptor antagonist that increases the firing of A10 dopamine neurons, was then administered.

-

The number of spontaneously active dopamine A10 neurons was subsequently counted using electrophysiological techniques.

-

The effect of SSR146977 on the haloperidol-induced increase in the number of active neurons was quantified.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: NK3 Receptor Signaling Pathway and SSR146977's Point of Intervention.

Caption: Experimental Workflow for Electrophysiological Recording of Dopaminergic Neurons.

Conclusion

SSR146977 is a highly potent and selective antagonist of the tachykinin NK3 receptor. The data presented in this guide clearly demonstrate its ability to modulate dopaminergic neurotransmission. By blocking the effects of NK3 receptor activation, SSR146977 can prevent the excitatory influence of this system on dopaminergic neurons in key brain regions such as the substantia nigra. This mechanism of action underscores the potential of SSR146977 and other NK3 receptor antagonists as therapeutic agents for psychiatric disorders characterized by dopamine system hyperactivity. Further research is warranted to fully elucidate the clinical implications of these findings.

References

SSR 146977 and its Potential Role in Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurogenic inflammation is a complex physiological process contributing to the inflammatory cascade in various pathologies. It is predominantly mediated by the release of neuropeptides, most notably Substance P (SP), from sensory nerve endings, which subsequently activates neurokinin-1 (NK1) receptors on target cells, leading to characteristic inflammatory responses such as vasodilation and plasma extravasation. The tachykinin family of peptides and their receptors (NK1, NK2, and NK3) represent key targets for therapeutic intervention in inflammatory conditions. SSR 146977 is a potent and highly selective non-peptide antagonist of the neurokinin-3 (NK3) receptor. While the roles of NK1 and NK2 receptors in neurogenic inflammation are well-documented, the direct involvement of the NK3 receptor and, by extension, the therapeutic potential of SSR 146977 in this process, remains an area of ongoing investigation. This technical guide provides a comprehensive overview of neurogenic inflammation, the tachykinin system, the pharmacological profile of SSR 146977, and proposes experimental frameworks for evaluating its potential role in modulating neurogenic inflammatory responses.

The Core of Neurogenic Inflammation: The Substance P/NK1 Receptor Axis

Neurogenic inflammation is initiated by the activation of primary sensory neurons, leading to the release of proinflammatory neuropeptides from their peripheral terminals. Substance P, a member of the tachykinin family, is a principal mediator of this process[1][2].

Upon its release, Substance P binds preferentially to the NK1 receptor, a G-protein coupled receptor expressed on various cell types, including endothelial cells, mast cells, and immune cells[3][4]. The activation of the NK1 receptor triggers a cascade of intracellular signaling events, culminating in the cardinal signs of inflammation:

-

Vasodilation: An increase in blood vessel diameter, leading to enhanced blood flow and redness.

-

Plasma Extravasation: An increase in vascular permeability, allowing plasma proteins and fluid to leak into the surrounding tissue, causing edema[5].

-

Immune Cell Activation: Mast cell degranulation and recruitment of other immune cells to the site of inflammation.

The critical role of the SP/NK1 axis in neurogenic inflammation has been substantiated by numerous studies demonstrating that NK1 receptor antagonists can effectively block these inflammatory responses in various preclinical models.

The Tachykinin Receptor Family

The biological effects of tachykinins are mediated by three distinct G-protein coupled receptors: NK1, NK2, and NK3. While they share some structural homology, they exhibit preferential affinity for different endogenous tachykinin peptides:

| Receptor | Preferred Endogenous Ligand | Primary Location of Action in Neurogenic Inflammation |

| NK1 | Substance P | Endothelial cells, mast cells, immune cells |

| NK2 | Neurokinin A (NKA) | Airway smooth muscle |

| NK3 | Neurokinin B (NKB) | Central and peripheral nervous system |

While NK1 is the primary receptor involved in the classical pathway of neurogenic inflammation, the interplay between the different tachykinin receptors adds a layer of complexity to the overall inflammatory response.

SSR 146977: A Profile of a Selective NK3 Receptor Antagonist

SSR 146977 is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor. Its pharmacological profile is characterized by a high affinity for the human NK3 receptor with significantly lower affinity for NK1 and NK2 receptors.

| Parameter | Value | Species/Cell Line | Reference |

| Ki (hNK3) | 0.26 nM | CHO cells | |

| Ki (hNK2) | 19.3 nM | CHO cells | |

| IC50 (Inositol Monophosphate Formation) | 7.8-13 nM | CHO cells (hNK3) | |

| IC50 (Intracellular Calcium Mobilization) | 10 nM | CHO cells (hNK3) | |

| pA2 (Guinea Pig Ileum Contraction) | 9.07 | Guinea Pig |

Studies have primarily investigated the effects of SSR 146977 in the central nervous system and the respiratory system. For instance, it has been shown to inhibit behaviors mediated by NK3 receptor stimulation in gerbils and antagonize senktide-induced neurotransmitter release in guinea pigs. In the respiratory system, SSR 146977 has demonstrated efficacy in inhibiting bronchial hyperresponsiveness and microvascular permeability in guinea pigs.

While patent literature suggests a potential therapeutic utility for NK3 receptor antagonists in a broad range of conditions, including neurogenic inflammation, there is a notable lack of direct experimental evidence in the peer-reviewed literature to substantiate the role of SSR 146977 in this specific process.

Experimental Protocols for Investigating the Role of SSR 146977 in Neurogenic Inflammation

To elucidate the potential role of SSR 146977 in neurogenic inflammation, established experimental models can be employed. The following protocols, adapted from studies on NK1 receptor antagonists, provide a framework for such investigations.

Capsaicin-Induced Plasma Extravasation in Rodent Skin

Objective: To determine if SSR 146977 can inhibit the increase in vascular permeability induced by the sensory neuron activator, capsaicin.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (200-250g).

-

Drug Administration:

-

Vehicle (e.g., saline with 0.5% Tween 80) or SSR 146977 (various doses, e.g., 0.1, 1, 10 mg/kg) is administered via a relevant route (e.g., intraperitoneal, subcutaneous, or oral) at a specified time before the inflammatory challenge.

-

A positive control group receiving a known inhibitor of neurogenic inflammation (e.g., an NK1 antagonist like SR140333) should be included.

-

-

Induction of Neurogenic Inflammation:

-

Anesthetize the animals (e.g., with isoflurane).

-

Inject Evans Blue dye (e.g., 50 mg/kg) intravenously to quantify plasma extravasation.

-

After a short circulation time (e.g., 5 minutes), inject capsaicin (e.g., 10 µg in 10 µl) intradermally into the dorsal skin of the hind paw.

-

-

Quantification of Plasma Extravasation:

-

After a set time (e.g., 30 minutes), euthanize the animals and excise the skin at the injection site.

-

Extract the Evans Blue dye from the tissue using a solvent (e.g., formamide).

-

Measure the absorbance of the extracted dye using a spectrophotometer (e.g., at 620 nm) and quantify the amount of extravasated dye.

-

-

Data Analysis: Compare the amount of Evans Blue extravasation between the vehicle, SSR 146977-treated, and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Antidromic Nerve Stimulation-Induced Vasodilation

Objective: To assess the effect of SSR 146977 on the vasodilation component of neurogenic inflammation.

Methodology:

-

Animal Model: Male Wistar rats (250-300g).

-

Surgical Preparation:

-

Anesthetize the animal.

-

Expose a peripheral nerve (e.g., the saphenous nerve).

-

Place stimulating electrodes on the distal end of the cut nerve.

-

-

Drug Administration: Administer vehicle or SSR 146977 as described in the previous protocol.

-

Induction of Neurogenic Inflammation:

-

Deliver electrical stimulation to the nerve (antidromic stimulation) to induce the release of neuropeptides from peripheral nerve endings.

-

-

Measurement of Vasodilation:

-

Monitor blood flow in the innervated skin area using Laser Doppler flowmetry.

-

-

Data Analysis: Compare the change in blood flow from baseline in response to nerve stimulation between the different treatment groups.

Signaling Pathways and Experimental Workflow Visualizations

Substance P/NK1 Receptor Signaling Pathway in Neurogenic Inflammation

Caption: Substance P/NK1 Receptor Signaling Cascade in Neurogenic Inflammation.

Experimental Workflow for Testing SSR 146977 in a Model of Neurogenic Inflammation

Caption: A generalized experimental workflow for evaluating anti-inflammatory compounds.

Conclusion and Future Directions

SSR 146977 is a well-characterized, potent, and selective antagonist of the NK3 receptor. While the phenomenon of neurogenic inflammation is primarily driven by the Substance P/NK1 receptor pathway, the broader tachykinin system's involvement presents opportunities for novel therapeutic strategies. The direct role of the NK3 receptor in neurogenic inflammation is not yet firmly established. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for future research to systematically evaluate the potential of SSR 146977 and other NK3 receptor modulators in the context of neurogenic inflammation. Such studies are crucial to determine if targeting the NK3 receptor could offer a new avenue for the treatment of inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of a neurokinin-1 receptor antagonist in the acute phase after thoracic spinal cord injury in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

The Pharmacodynamics of SSR146977: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR146977 is a potent and highly selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. This document provides a comprehensive overview of the pharmacodynamics of SSR146977, detailing its binding affinity, in vitro and in vivo functional activity, and its effects on downstream signaling pathways. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a thorough understanding of its mechanism of action.

Introduction

The tachykinin family of neuropeptides, which includes substance P, neurokinin A (NKA), and neurokinin B (NKB), plays a significant role in a variety of physiological processes through their interaction with three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK3 receptor, preferentially activated by NKB, is predominantly expressed in the central nervous system and is implicated in the pathophysiology of several disorders, including schizophrenia, depression, and anxiety. SSR146977 has emerged as a valuable pharmacological tool for elucidating the role of the NK3 receptor in these conditions and as a potential therapeutic agent.

Mechanism of Action

SSR146977 exerts its pharmacological effects by competitively binding to the NK3 receptor, thereby preventing the binding of the endogenous agonist, neurokinin B. The NK3 receptor is a Gq-protein coupled receptor. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the initial binding of NKB, SSR146977 effectively inhibits this entire downstream signaling cascade.

Signaling Pathway of the NK3 Receptor and Inhibition by SSR146977

Caption: NK3 receptor signaling and the inhibitory action of SSR146977.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative parameters that define the pharmacodynamic profile of SSR146977.

Table 1: In Vitro Binding Affinity of SSR146977

| Receptor | Radioligand | Cell Line | K_i_ (nM) | Reference |

| Human NK3 | Radioactive Neurokinin B | CHO | 0.26 | [1] |

Table 2: In Vitro Functional Antagonist Activity of SSR146977

| Assay | Agonist | Cell Line | IC_50_ (nM) | Reference |

| Inositol Monophosphate Formation | Senktide (10 nM) | CHO (expressing human NK3) | 7.8 - 13 | [1] |

| Intracellular Calcium Mobilization | Senktide | CHO (expressing human NK3) | 10 | [1] |

| Guinea Pig Ileum Contraction | [MePhe7]neurokinin B | - | pA_2_ = 9.07 | [1] |

Table 3: In Vivo Functional Antagonist Activity of SSR146977

| Model | Agonist/Stimulus | Species | Effect | ID_50_ / Effective Dose | Reference |

| Turning Behavior | Intrastriatal Senktide | Gerbil | Inhibition | 0.2 mg/kg i.p., 0.4 mg/kg p.o. | [1] |

| Acetylcholine Release (Hippocampus) | Senktide | Guinea Pig | Antagonism | 0.3 - 1 mg/kg i.p. | |

| Norepinephrine Release (Prefrontal Cortex) | Senktide | Guinea Pig | Antagonism | 0.3 mg/kg i.p. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this document.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i_) of SSR146977 for the NK3 receptor.

Experimental Workflow: Radioligand Binding Assay

References

SSR146977: A Corticotropin-Releasing Factor 1 Receptor Antagonist for Psychiatric Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of SSR146977, a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, and its potential therapeutic applications in the treatment of psychiatric disorders.

Introduction: The Role of CRF in Stress and Psychiatric Illness

Corticotropin-releasing factor (CRF) is a 41-amino acid peptide that plays a central role in the body's response to stress.[1] It is the principal neuroregulator of the hypothalamic-pituitary-adrenal (HPA) axis, a critical system for managing stress.[2] In response to stressful stimuli, CRF is released from the hypothalamus and binds to CRF receptors in the anterior pituitary gland.[2] This binding triggers the release of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce glucocorticoids like cortisol.

Beyond its neuroendocrine functions, the CRF system is extensively distributed throughout the brain and is implicated in a wide range of behaviors, including anxiety, depression, and addiction.[1][3] There are two main subtypes of CRF receptors: CRF1 and CRF2. The CRF1 receptor is predominantly associated with the anxiogenic (anxiety-producing) effects of CRF, while the CRF2 receptor is thought to be involved in a more complex range of functions, including the modulation of stress responses.

Dysregulation of the CRF system, particularly hyperactivity, has been linked to the pathophysiology of several psychiatric conditions, including major depressive disorder and anxiety disorders. This has led to the hypothesis that antagonizing the CRF1 receptor could be a viable therapeutic strategy for these conditions.

SSR146977: A Selective CRF1 Receptor Antagonist

SSR146977 is a non-peptide, orally active, and selective antagonist of the CRF1 receptor. Initial reports, however, also identified it as a potent and selective antagonist of the tachykinin NK3 receptor. For the purpose of this guide, we will focus on its well-established role as a CRF1 receptor antagonist in the context of psychiatric disorders.

SSR146977 exerts its effects by competitively binding to the CRF1 receptor, thereby blocking the actions of endogenous CRF. This antagonism is believed to normalize the hyperactivity of the HPA axis and other CRF-mediated neural circuits that are dysregulated in stress-related psychiatric disorders. By preventing CRF from binding to its receptor, SSR146977 can potentially alleviate the behavioral and physiological symptoms of anxiety and depression.

Preclinical Evidence for Therapeutic Potential

Extensive preclinical studies have been conducted to evaluate the efficacy of SSR146977 in animal models of anxiety and depression. These studies provide a strong rationale for its development as a novel psychotropic agent.

The following tables summarize key quantitative data from various preclinical investigations of SSR146977.

Table 1: In Vitro Binding and Functional Activity

| Parameter | Species/Cell Line | Value | Reference |

| Ki (CRF1 Receptor) | CHO cells (human) | 0.26 nM | |

| IC50 (Senktide-induced IP formation) | CHO cells (human NK3) | 7.8-13 nM | |

| IC50 (Intracellular Ca2+ mobilization) | CHO cells (human NK3) | 10 nM | |

| pA2 (Guinea Pig Ileum) | Guinea Pig | 9.07 |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Species | Endpoint | ID50 / Effective Dose | Reference |

| Senktide-Induced Turning Behavior | Gerbil | Inhibition of Turning | 0.2 mg/kg i.p., 0.4 mg/kg p.o. | |

| Senktide-Induced Locomotor Decrease | Gerbil | Prevention of Decrease | 10 and 30 mg/kg i.p. | |

| Senktide-Induced ACh Release | Guinea Pig (Hippocampus) | Antagonism | 0.3 and 1 mg/kg i.p. | |

| Senktide-Induced NE Release | Guinea Pig (Prefrontal Cortex) | Antagonism | 0.3 mg/kg i.p. | |

| Haloperidol-Induced Increase in Active Dopamine A10 Neurons | Guinea Pig | Prevention | 1 and 3 mg/kg i.p. |

Note: Some of the available data also pertains to the compound's activity at the NK3 receptor.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of SSR146977's effects, it is crucial to understand the methodologies employed in the key preclinical experiments.

Objective: To determine the binding affinity (Ki) of SSR146977 for the CRF1 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CRF1 receptor.

-

Radioligand: A radiolabeled CRF1 receptor ligand (e.g., [125I]-CRF) is used.

-

Incubation: The cell membranes are incubated with the radioligand in the presence of varying concentrations of SSR146977.